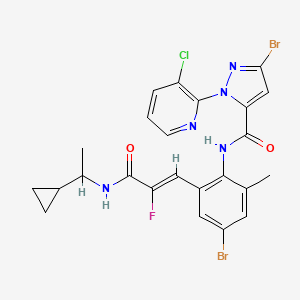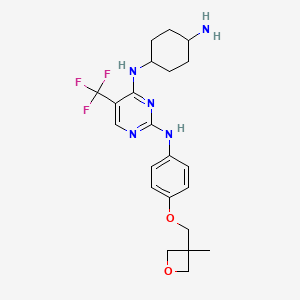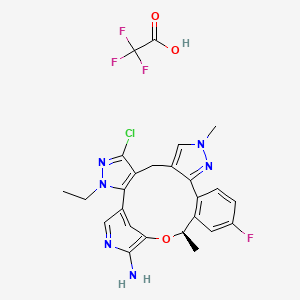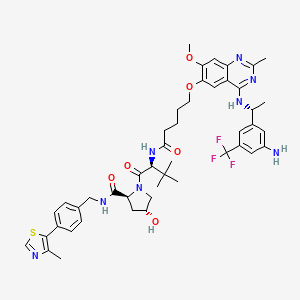
PROTAC SOS1 degrader-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC SOS1 degrader-6, also known as compound 23, is a potent degrader of the son of sevenless homolog 1 (SOS1) protein. This compound is designed to target and degrade SOS1, a guanine nucleotide exchange factor that plays a crucial role in the activation of the Kirsten rat sarcoma virus (KRAS) protein. By degrading SOS1, this compound can effectively inhibit the KRAS signaling pathway, which is often implicated in various cancers, particularly those with KRAS mutations .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC SOS1 degrader-6 involves the conjugation of a ligand that binds to SOS1 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes the following steps:
Ligand Synthesis: The synthesis of the SOS1-binding ligand and the E3 ligase-binding ligand.
Linker Attachment: The attachment of a linker to one of the ligands.
Conjugation: The final conjugation of the two ligands through the linker.
Industrial Production Methods: Industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy .
化学反応の分析
Types of Reactions: PROTAC SOS1 degrader-6 primarily undergoes:
Substitution Reactions: During its synthesis, various substitution reactions are employed to attach the linker and ligands.
Degradation Reactions: In biological systems, it induces the degradation of SOS1 through the ubiquitin-proteasome pathway.
Common Reagents and Conditions:
Reagents: Common reagents include organic solvents, coupling agents, and protecting groups.
Conditions: Typical conditions involve controlled temperatures, inert atmospheres, and specific pH levels to ensure optimal reaction rates and product stability.
Major Products: The major product of the degradation reaction is the ubiquitinated SOS1 protein, which is subsequently degraded by the proteasome .
科学的研究の応用
PROTAC SOS1 degrader-6 has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study the function of SOS1 and its role in the KRAS signaling pathway.
Biology: Helps in understanding the biological processes involving SOS1 and KRAS, particularly in cancer biology.
Medicine: Potential therapeutic agent for treating cancers with KRAS mutations by inhibiting the KRAS signaling pathway.
Industry: Used in the development of targeted cancer therapies and as a tool in drug discovery and development
作用機序
PROTAC SOS1 degrader-6 exerts its effects by inducing the degradation of SOS1 through the ubiquitin-proteasome system. The compound binds to SOS1 and recruits an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome. The degradation of SOS1 disrupts the activation of KRAS, thereby inhibiting the downstream signaling pathways involved in cell proliferation and survival .
類似化合物との比較
PROTAC SOS1 degrader-1: Another potent degrader of SOS1 with similar mechanisms of action.
PROTAC SOS1 degrader-5: A related compound with slight variations in its chemical structure and efficacy.
Uniqueness: PROTAC SOS1 degrader-6 is unique due to its high potency and synergistic efficacy when used in combination with KRAS G12C inhibitors. This makes it a promising candidate for targeted cancer therapy, particularly for cancers driven by KRAS mutations .
特性
分子式 |
C46H55F3N8O6S |
|---|---|
分子量 |
905.0 g/mol |
IUPAC名 |
(2S,4R)-1-[(2S)-2-[5-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-7-methoxy-2-methylquinazolin-6-yl]oxypentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H55F3N8O6S/c1-25(30-16-31(46(47,48)49)18-32(50)17-30)53-42-34-20-38(37(62-7)21-35(34)54-27(3)55-42)63-15-9-8-10-39(59)56-41(45(4,5)6)44(61)57-23-33(58)19-36(57)43(60)51-22-28-11-13-29(14-12-28)40-26(2)52-24-64-40/h11-14,16-18,20-21,24-25,33,36,41,58H,8-10,15,19,22-23,50H2,1-7H3,(H,51,60)(H,56,59)(H,53,54,55)/t25-,33-,36+,41-/m1/s1 |
InChIキー |
PZZOZVWRQJUBBH-VXFROBSSSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCOC4=C(C=C5C(=C4)C(=NC(=N5)C)N[C@H](C)C6=CC(=CC(=C6)N)C(F)(F)F)OC)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOC4=C(C=C5C(=C4)C(=NC(=N5)C)NC(C)C6=CC(=CC(=C6)N)C(F)(F)F)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


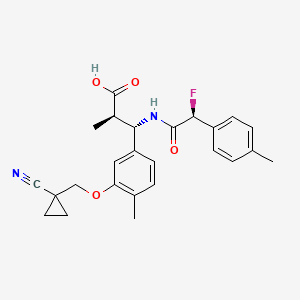

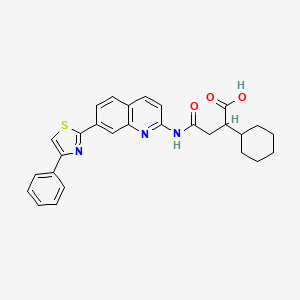
![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine](/img/structure/B12385922.png)
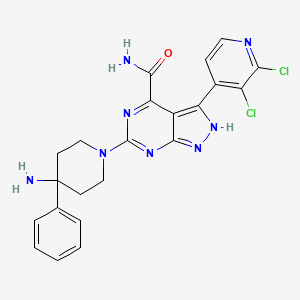
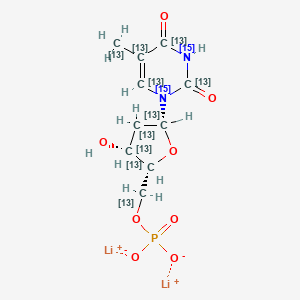

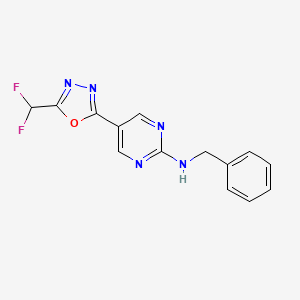
![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B12385951.png)
![N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide](/img/structure/B12385954.png)

